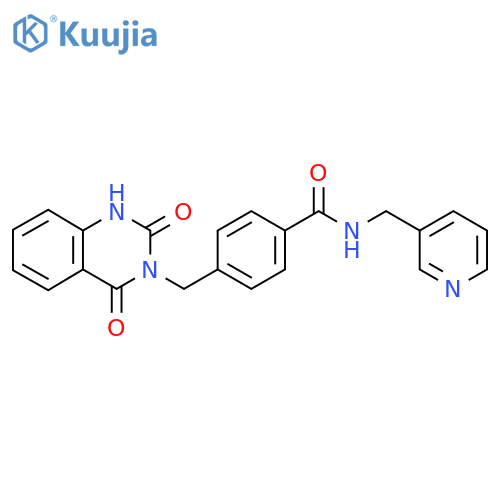Cas no 1251564-06-3 (4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide)

1251564-06-3 structure
商品名:4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide
- 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
- AKOS024486262
- 1251564-06-3
- 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- F3407-3726
-
- インチ: 1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29)
- InChIKey: ITJIOPFYNPTYNK-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C=CC=CC=2NC(N1CC1C=CC(C(NCC2C=NC=CC=2)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 386.13789045g/mol
- どういたいしつりょう: 386.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 617
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-3726-1mg |
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide |
1251564-06-3 | 1mg |
$54.0 | 2023-09-10 |
4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1251564-06-3 (4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(pyridin-3-yl)methylbenzamide) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
